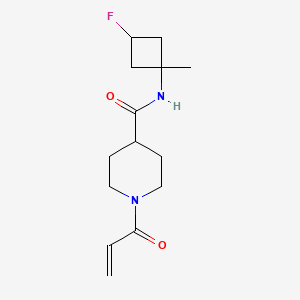
N-(3-Fluoro-1-methylcyclobutyl)-1-prop-2-enoylpiperidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-Fluoro-1-methylcyclobutyl)-1-prop-2-enoylpiperidine-4-carboxamide, also known as FLX-787 or Dynaxel, is a small molecule drug that has been recently developed for the treatment of muscle cramps and spasms. It is a selective inhibitor of the voltage-gated sodium channel Nav1.7, which is primarily expressed in sensory neurons and plays a crucial role in pain perception. FLX-787 has shown promising results in preclinical studies and is currently undergoing clinical trials for its safety and efficacy.
作用机制
N-(3-Fluoro-1-methylcyclobutyl)-1-prop-2-enoylpiperidine-4-carboxamide works by selectively inhibiting the Nav1.7 sodium channel, which is primarily expressed in sensory neurons and plays a crucial role in pain perception. Nav1.7 is a voltage-gated sodium channel that is involved in the initiation and propagation of action potentials in sensory neurons. By blocking Nav1.7, N-(3-Fluoro-1-methylcyclobutyl)-1-prop-2-enoylpiperidine-4-carboxamide reduces the excitability of sensory neurons and thereby reduces pain signals transmitted to the brain.
Biochemical and Physiological Effects
N-(3-Fluoro-1-methylcyclobutyl)-1-prop-2-enoylpiperidine-4-carboxamide has been shown to have several biochemical and physiological effects, including inhibition of Nav1.7 sodium channels, reduction of muscle cramps and spasms, and analgesic effects. N-(3-Fluoro-1-methylcyclobutyl)-1-prop-2-enoylpiperidine-4-carboxamide has also been shown to have a good safety profile in preclinical studies, with no significant adverse effects observed at therapeutic doses.
实验室实验的优点和局限性
N-(3-Fluoro-1-methylcyclobutyl)-1-prop-2-enoylpiperidine-4-carboxamide has several advantages as a research tool, including its selectivity for Nav1.7 sodium channels, its ability to reduce muscle cramps and spasms, and its analgesic effects. However, there are also some limitations to its use in lab experiments, including its relatively high cost, limited availability, and potential off-target effects.
未来方向
There are several future directions for the research and development of N-(3-Fluoro-1-methylcyclobutyl)-1-prop-2-enoylpiperidine-4-carboxamide. One potential direction is the further optimization of its pharmacological properties, such as its potency, selectivity, and pharmacokinetic profile. Another direction is the exploration of its therapeutic potential in other conditions associated with pain and sensory dysfunction, such as migraine, fibromyalgia, and diabetic neuropathy. Additionally, the use of N-(3-Fluoro-1-methylcyclobutyl)-1-prop-2-enoylpiperidine-4-carboxamide as a research tool for studying the role of Nav1.7 sodium channels in pain perception and sensory processing could lead to new insights into the mechanisms of pain and the development of new pain therapies.
合成方法
The synthesis of N-(3-Fluoro-1-methylcyclobutyl)-1-prop-2-enoylpiperidine-4-carboxamide involves several steps, starting from commercially available starting materials. The first step is the preparation of 3-fluoro-1-methylcyclobutanecarboxylic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with piperidine-4-carboxamide in the presence of a base to give the desired product, N-(3-Fluoro-1-methylcyclobutyl)-1-prop-2-enoylpiperidine-4-carboxamide. The synthesis of N-(3-Fluoro-1-methylcyclobutyl)-1-prop-2-enoylpiperidine-4-carboxamide has been optimized to achieve high yields and purity, and the final product has been characterized using various analytical techniques.
科学研究应用
N-(3-Fluoro-1-methylcyclobutyl)-1-prop-2-enoylpiperidine-4-carboxamide has been extensively studied for its potential therapeutic applications in various conditions associated with muscle cramps and spasms. It has been shown to be effective in reducing the frequency and severity of muscle cramps in preclinical models, including animal models of dystonia and neuropathic pain. N-(3-Fluoro-1-methylcyclobutyl)-1-prop-2-enoylpiperidine-4-carboxamide has also been shown to have analgesic effects in animal models of inflammatory pain, neuropathic pain, and osteoarthritis.
属性
IUPAC Name |
N-(3-fluoro-1-methylcyclobutyl)-1-prop-2-enoylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21FN2O2/c1-3-12(18)17-6-4-10(5-7-17)13(19)16-14(2)8-11(15)9-14/h3,10-11H,1,4-9H2,2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNDQERUTDXJBBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)F)NC(=O)C2CCN(CC2)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Fluoro-1-methylcyclobutyl)-1-prop-2-enoylpiperidine-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2-Chlorophenyl)sulfanyl]-5-[3-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B2831881.png)
![2-Chloro-1-[(1S,2R,4R)-6',6'-dimethylspiro[bicyclo[2.2.1]heptane-2,2'-morpholine]-4'-yl]propan-1-one](/img/structure/B2831882.png)
![[(3S,3Ar,6S,6aR)-6-(aminomethyl)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]methanamine;dihydrochloride](/img/structure/B2831883.png)
![9-ethyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2831884.png)
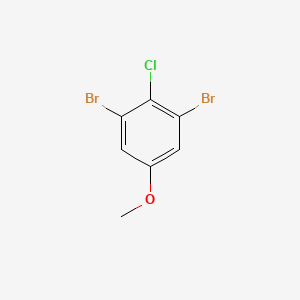
![4-{2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine](/img/structure/B2831891.png)
![6-(4-Fluorophenyl)-2-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2831892.png)
![Spiro[5.5]undecane-3-methaneamine](/img/structure/B2831894.png)

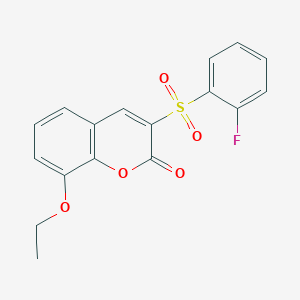
![3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-[3-(trifluoromethyl)benzyl]thiophene-2-carboxamide](/img/structure/B2831899.png)
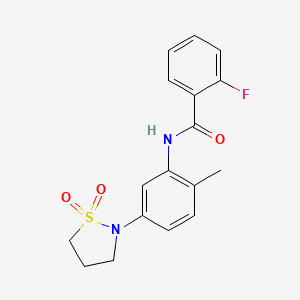
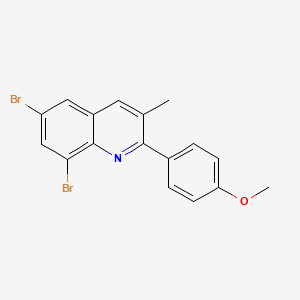
![N'-(3-acetamidophenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}ethanediamide](/img/structure/B2831903.png)